molecular formula C20H20F3NO2 B1469468 4-(Diphenylmethylene)piperidine trifluoroacetate CAS No. 1219623-79-6

4-(Diphenylmethylene)piperidine trifluoroacetate

Cat. No. B1469468
M. Wt: 363.4 g/mol
InChI Key: ASESTRIVQKWYIA-UHFFFAOYSA-N
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Patent
US08044069B2

Procedure details

To a solution of diphenyl(piperidin-4-yl)methanol (J. Med. Chem. 1989, 32(1), 105-118) (0.42 g, 1.57 mmol) in methylene chloride (15 mL) was added trifluoroacetic acid (3 mL), and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated to yield the trifluoroacetic acid salt of the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.35 (tt, J=7.33, 1.65 Hz, 4H), 7.26 (m, 4H), 7.15 (dt, J=6.36, 1.57 Hz, 2H), 3.15 (m, 4H), 2.43 (t, 4H); MS (DCI) m/z 250 (M+H)+.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:21][C:22]([F:27])([F:26])[C:23]([OH:25])=[O:24]>C(Cl)Cl>[F:21][C:22]([F:27])([F:26])[C:23]([OH:25])=[O:24].[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1CCNCC1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.C1(=CC=CC=C1)C(=C1CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.